molecular formula C13H19N3O3S B5609403 methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate

methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate

Cat. No. B5609403
M. Wt: 297.38 g/mol
InChI Key: OSSGZZXESSUKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions including nucleophilic addition, condensation, and cyclocondensation, which are crucial for the formation of the piperazine and thiazole components of the molecule. For instance, the synthesis of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) compounds involves nucleophilic addition of benzoyl isothiocyanate/substituted benzoyl isothiocyanate at reflux temperature (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. These methods confirm the structural properties and provide insights into the molecular geometry and intermolecular interactions, such as hydrogen bonds and π…π interactions, which contribute to crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds containing the piperazine and thiazole groups involves various reactions such as cyclocondensation, Mannich reaction, and condensation with different reactants to achieve desired structural modifications. These reactions are fundamental for the synthesis of derivatives with potential anti-inflammatory, antibacterial, and antiproliferative activities (Kumar et al., 2017).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, of compounds structurally similar to methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate, are determined by their molecular structure. The incorporation of piperazine and thiazole units influences these properties significantly, affecting the compound's applications and behavior in different environments.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards other chemical species, stability under various conditions, and potential for forming derivatives, are influenced by the presence of the piperazine and thiazole moieties. These groups affect the electron distribution within the molecule, thereby influencing its chemical behavior in synthesis and potential biological activities.

properties

IUPAC Name

methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-11(20-9-14-10)3-4-12(17)15-5-7-16(8-6-15)13(18)19-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSGZZXESSUKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.